6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole
Overview
Description
6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole: is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a benzoxazole core, which is a fused bicyclic structure consisting of a benzene ring fused to an oxazole ring. The presence of fluorine and piperazine moieties enhances its pharmacological properties, making it a promising candidate for drug development, particularly in the field of anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole typically involves the following steps:
Nitration: The starting material, 2-methyl-5-nitroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride.
Cyclization: The amino group reacts with a carboxylic acid derivative to form the benzoxazole ring.
Piperazine Substitution: Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the benzoxazole ring can yield various reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Reduced benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Anticancer Research: Studies have shown that this compound exhibits cytotoxicity against certain cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine:
Antimicrobial Activity: The compound has demonstrated activity against various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent.
Industry:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. In cancer cells, the compound has been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways. The fluorine and piperazine moieties enhance its binding affinity to specific receptors, thereby increasing its efficacy .
Comparison with Similar Compounds
- 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazole
- 2-Methyl-5-(piperazin-1-yl)benzoxazole
- 6-Fluoro-2-methylbenzoxazole
Comparison:
- 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazole: This compound has a similar structure but with an aryl group attached to the piperazine ring, which may alter its biological activity and pharmacokinetics.
- 2-Methyl-5-(piperazin-1-yl)benzoxazole: Lacks the fluorine atom, which may reduce its potency and selectivity in biological applications.
- 6-Fluoro-2-methylbenzoxazole: Lacks the piperazine moiety, which may affect its solubility and bioavailability .
Properties
IUPAC Name |
6-fluoro-2-methyl-5-piperazin-1-yl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-8-15-10-7-11(9(13)6-12(10)17-8)16-4-2-14-3-5-16/h6-7,14H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDQCVVDGSDCTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2O1)F)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609792 | |
Record name | 6-Fluoro-2-methyl-5-(piperazin-1-yl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929885-16-5 | |
Record name | 6-Fluoro-2-methyl-5-(piperazin-1-yl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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